molecular formula C6H5F2NS B132056 6-Amino-2,3-difluorobenzenethiol CAS No. 143163-90-0

6-Amino-2,3-difluorobenzenethiol

Cat. No.: B132056
CAS No.: 143163-90-0
M. Wt: 161.17 g/mol
InChI Key: BKCUATSGRVPZAH-UHFFFAOYSA-N
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Description

6-Amino-2,3-difluorobenzenethiol is an organic compound with the molecular formula C6H5F2NS It is a derivative of benzenethiol, characterized by the presence of amino and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3-difluoronitrobenzene with thiourea, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of 6-Amino-2,3-difluorobenzenethiol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-difluorobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts such as palladium on carbon or iron powder in acidic conditions are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

6-Amino-2,3-difluorobenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2,3-difluorobenzenethiol involves its interaction with specific molecular targets. The amino and thiol groups can form hydrogen bonds and covalent bonds with proteins and enzymes, potentially inhibiting their activity. The difluoro groups enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2,3-difluorobenzenethiol is unique due to the combination of amino, difluoro, and thiol groups on the benzene ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-amino-2,3-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCUATSGRVPZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)S)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593738
Record name 6-Amino-2,3-difluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143163-90-0
Record name 6-Amino-2,3-difluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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